molecular formula C30H30 B13802831 DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- CAS No. 63041-48-5

DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL-

Cat. No.: B13802831
CAS No.: 63041-48-5
M. Wt: 390.6 g/mol
InChI Key: PWNKGPLRYNPQQP-UHFFFAOYSA-N
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Description

DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular formula of C30H32O2 and a molecular weight of 424.57 g/mol . This compound is known for its unique structural properties, which include two benzene rings fused to an anthracene core, with butyl groups attached at the 7 and 14 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of dibenz[a,h]anthracene with butyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings, leading to the formation of nitro and halogenated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- involves its interaction with cellular components, particularly DNA. It can intercalate between DNA base pairs, leading to mutations and potentially carcinogenic effects. The compound’s molecular targets include enzymes involved in DNA replication and repair, as well as signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    DIBENZ(a,h)ANTHRACENE: The parent compound without butyl substitutions.

    7,12-DIMETHYLBENZ(a)ANTHRACENE: Another PAH derivative with methyl groups at the 7 and 12 positions.

    BENZO(a)PYRENE: A well-known PAH with significant biological activity.

Uniqueness

DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL- is unique due to its specific butyl substitutions, which can influence its chemical reactivity and biological interactions. These substitutions can alter the compound’s solubility, stability, and ability to interact with biological macromolecules, making it a valuable compound for specialized research applications .

Properties

CAS No.

63041-48-5

Molecular Formula

C30H30

Molecular Weight

390.6 g/mol

IUPAC Name

7,14-dibutylnaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C30H30/c1-3-5-13-25-27-19-17-22-12-8-10-16-24(22)30(27)26(14-6-4-2)28-20-18-21-11-7-9-15-23(21)29(25)28/h7-12,15-20H,3-6,13-14H2,1-2H3

InChI Key

PWNKGPLRYNPQQP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)CCCC

Origin of Product

United States

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